molecular formula C18H15N5O2 B6511666 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 894936-01-7

5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B6511666
CAS RN: 894936-01-7
M. Wt: 333.3 g/mol
InChI Key: CBTJTAXZADVTEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves the procedures used to create it. This can include the types of reactions used, the reagents and conditions required, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .

Scientific Research Applications

Antiglycation Potential

This compound has been synthesized and evaluated for its antiglycation potential . Antiglycation agents can inhibit the formation of advanced glycation end-products (AGEs), which are associated with chronic conditions like diabetes and aging . The compound showed potent activity, making it a potential candidate for the development of antidiabetic drugs .

Organic Synthesis

The compound could potentially be used as a building block in the synthesis of complex organic molecules. This includes the development of pharmaceuticals or functional materials.

Protein Modification

The compound’s reactivity with various functional groups could be utilized in protein modification. This could be useful in biochemical research and the development of therapeutic proteins.

Polymer Chemistry

Isocyanates, including this compound, are important in the production of polyurethanes. The presence of the bulky tert-butyl group and the methoxy group could potentially influence the properties of the resulting polymers.

Lipoxygenase Inhibition

While not directly mentioned in the search results, similar compounds have been studied for their lipoxygenase inhibition activity . Lipoxygenases are enzymes involved in the metabolism of fatty acids, and their inhibitors can have therapeutic applications in conditions like asthma, inflammation, and cancer .

Urea Synthesis

There is a patent mentioning its use as a precursor in urea synthesis. Urea is an important industrial chemical used in fertilizers and the manufacture of resins.

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems or processes .

Safety and Hazards

The safety and hazards of a compound involve its toxicity, flammability, and environmental impact. This information is usually available in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for a compound can involve potential applications or areas of research. This can include its use in the development of new drugs, materials, or technologies .

properties

IUPAC Name

5-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-16(18-19-17(21-25-18)13-8-4-3-5-9-13)20-22-23(12)14-10-6-7-11-15(14)24-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTJTAXZADVTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

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